2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide
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Overview
Description
2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloroacetamide group attached to an oxazole ring, which is further substituted with a fluorophenyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted with a suitable nucleophile.
Attachment of the Chloroacetamide Group: The final step involves the reaction of the oxazole derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired chloroacetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxazole ring and the fluorophenyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used, often with heating to accelerate the reaction.
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation: Oxidized derivatives with changes in the oxidation state of the oxazole ring or fluorophenyl group.
Reduction: Reduced derivatives with changes in the oxidation state of the oxazole ring or fluorophenyl group.
Hydrolysis: Carboxylic acids and amines as major products.
Scientific Research Applications
2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-fluorophenyl)-N-isopropylacetamide: Similar structure but with an isopropyl group instead of the oxazole ring.
2-Chloro-N-(4-fluorophenyl)-N-sec.-propyl ethanamide: Similar structure but with a sec.-propyl group instead of the oxazole ring.
Uniqueness
The presence of the oxazole ring in 2-Chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide imparts unique chemical and biological properties compared to its analogs. The oxazole ring can enhance the compound’s stability, reactivity, and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-N-[1-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2/c1-8(17-12(18)6-14)13-16-7-11(19-13)9-2-4-10(15)5-3-9/h2-5,7-8H,6H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXNOAXDFSPPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=C(C=C2)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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